molecular formula C9H18N2 B8012540 1,9-Diazaspiro[5.5]undecane

1,9-Diazaspiro[5.5]undecane

Cat. No.: B8012540
M. Wt: 154.25 g/mol
InChI Key: XLTAYZVSYHTRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Diazaspiro[5.5]undecane is a prominent spirocyclic dipiperidine scaffold recognized as a privileged structure in medicinal chemistry due to its three-dimensional rigidity and its role as a key synthetic intermediate for developing novel bioactive molecules . This compound serves as a core structural element for a diverse range of therapeutic applications. A significant area of research involves its derivatives acting as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. Inhibiting both ACC1 and ACC2 isoforms can decrease the synthesis of new fatty acids and is a promising therapeutic strategy for treating obesity and type 2 diabetes mellitus; certain pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one derivatives have demonstrated potent dual inhibitory activity with IC50 values in the low nanomolar range . Beyond metabolic disorders, this scaffold has shown considerable promise in antiviral research. Recently discovered 3-chlorobenzyl-linked derivatives have exhibited potent inhibitory activity against Dengue Virus Type 2 (DENV2) in cell-based assays, with one compound (SPO-6) showing an EC50 of 11.43 ± 0.87 μM and acting as a potential inhibitor of the viral NS5-methyltransferase . Furthermore, molecular modifications of the central scaffold have yielded dual ligands targeting the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). These compounds, such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, display potent analgesic activity with an improved safety profile, notably causing less constipation than classical opioids like oxycodone . The versatility of synthetic routes to access the this compound core and its derivatives, including highly stereoselective methods, facilitates extensive structure-activity relationship studies . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,9-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11-9(3-1)4-7-10-8-5-9/h10-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTAYZVSYHTRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dibromopentane with piperidine under basic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1,9-Diazaspiro[5.5]undecane exhibits potential therapeutic applications in treating various disorders:

  • Sleep Disorders : Research indicates that this compound acts as an antagonist for orexin receptors, which are involved in regulating the sleep-wake cycle. By inhibiting these receptors, it may help manage conditions like insomnia .
  • Obesity Treatment : Compounds derived from this compound have shown efficacy in inhibiting enzymes such as acetyl CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. For instance, specific derivatives have demonstrated IC50 values as low as 3.4 nM for ACC inhibition .
  • CNS Disorders : The compound has been studied for its antagonistic effects on neuropeptide Y (NPY) and melanin-concentrating hormone receptor 1 (MCH-R1), both of which are implicated in appetite regulation and energy homeostasis .

Cancer Research

Recent studies have identified derivatives of this compound that induce apoptosis in cancer cell lines by activating the endoplasmic reticulum stress response pathway. For example, a high-throughput screening identified compounds that deplete intracellular calcium stores and exhibit cytotoxic activity against glioma cells .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

  • Material Science : The compound's unique structure allows for the development of new materials with specific properties, including polymers and catalysts .
  • Pharmaceutical Intermediates : It serves as an intermediate in the production of various pharmaceutical agents due to its versatility in chemical reactions .

Case Study 1: Sleep Disorder Treatment

A study focused on synthesizing derivatives of this compound aimed at developing selective orexin receptor antagonists. These compounds were evaluated for their ability to modulate sleep patterns in preclinical models, demonstrating promising results that warrant further investigation into their pharmacokinetics and efficacy in humans .

Case Study 2: Obesity Management

Research involving a library of pyrazole-fused 1,9-diazaspiro[5.5]undecanes revealed significant inhibition of ACC activity, correlating with weight loss effects observed in animal models. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions at the nitrogen positions for enhancing biological activity .

Data Table: Summary of Biological Activities

Application AreaMechanism of ActionExample CompoundsIC50 Values (nM)
Sleep DisordersOrexin receptor antagonismVarious derivativesNot specified
Obesity TreatmentInhibition of acetyl CoA carboxylasePyrazole-fused variants3.4 - 174
Cancer ResearchInduction of ER stress responseGlioma-targeting compoundsVaries
CNS DisordersAntagonism of neuropeptide YBenzene-fused variants11 - 16

Mechanism of Action

The mechanism of action of 1,9-Diazaspiro[5.5]undecane and its derivatives often involves interaction with specific molecular targets. For example, certain derivatives have been shown to inhibit the NS5-methyltransferase enzyme of the dengue virus, thereby preventing viral replication. The spirocyclic structure allows for specific binding interactions with the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: 1,7-Diazaspiro[5.5]undecane

Unlike 1,9-diazaspiro[5.5]undecane, 1,7-diazaspiro[5.5]undecane features nitrogen atoms at positions 1 and 5. This positional isomerism alters electronic distribution and hydrogen-bonding capacity, impacting bioactivity. For example, 1,7-diazaspiro derivatives synthesized via Claisen condensation exhibit distinct reactivity patterns and are understudied compared to their 1,9-counterparts . Notably, 1,7-dioxaspiro[5.5]undecane, an oxygen analog, serves as a sex pheromone in Dacus oleae insects, highlighting the critical role of heteroatom placement in non-pharmacological applications .

Ring-Expanded Analogs: 3,7-Diazaspiro[5.6]dodecane

Expanding the spiro ring system to a 5.6 configuration (e.g., 3,7-diazaspiro[5.6]dodecane ) increases molecular flexibility and steric bulk. While this modification can enhance binding to larger protein pockets, it may reduce metabolic stability due to increased surface area. Such derivatives are often explored for library diversification in drug discovery .

Heteroatom Substitution: Oxa-Diazaspiro Derivatives

Replacing a nitrogen with oxygen, as in 4-oxa-1,9-diazaspiro[5.5]undecane , introduces polarity and alters hydrogen-bonding networks. This substitution improves aqueous solubility, making the compound suitable for oral bioavailability. The dihydrochloride salt of this derivative (CAS 1439897-97-8) is a lead candidate for CNS disorders due to its enhanced pharmacokinetics .

Functionalized Derivatives: Carbonyl-Containing Analogs

The introduction of carbonyl groups, such as in 3,9-diazaspiro[5.5]undeca-2-one , creates hydrogen-bond acceptors that enhance interactions with targets like CCR5, a chemokine receptor involved in viral entry. This derivative exhibits potent antiviral activity against HIV-1, demonstrating the importance of ketone functionalization in modulating target specificity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorinated derivatives (e.g., 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone) exhibit increased logP values, enhancing blood-brain barrier penetration .
  • Metabolic Stability : The spirocyclic framework of this compound reduces oxidative metabolism, prolonging half-life compared to linear analogs .
  • Solubility : Oxa-diazaspiro derivatives (e.g., 4-oxa-1,9-diazaspiro[5.5]undecane) show improved aqueous solubility due to polar oxygen atoms .

Biological Activity

1,9-Diazaspiro[5.5]undecane is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.

Overview of this compound

This compound is characterized by a spiro structure formed by two piperidine rings. This unique molecular configuration contributes to its biological properties, making it a candidate for various therapeutic applications.

Biological Activities

1. Treatment of Obesity

  • Mechanisms : Compounds based on the this compound scaffold have demonstrated potential in treating obesity through several mechanisms:
    • Inhibition of Acetyl-CoA Carboxylase : This enzyme plays a crucial role in fatty acid synthesis. In vitro studies show that certain derivatives exhibit IC50 values as low as 4 nM against human ACC-2, indicating strong inhibitory potential .
    • Antagonism Against Neuropeptide Y (NPY) : Some derivatives have shown binding affinities in the range of 11-16 nM for MCH-R1, suggesting their role in modulating appetite and energy expenditure .

2. Antiviral Activity

  • Dengue Virus Inhibition : Recent studies reported that 3-chlorobenzyl-linked derivatives of this compound exhibit significant inhibitory activity against dengue virus type 2 (DENV2). These compounds could serve as lead candidates for antiviral drug development .

3. Central Nervous System Disorders

  • Neuropharmacological Effects : The compound has been investigated for its effects on central nervous system disorders. Some derivatives show promise as antagonists for specific receptors involved in mood regulation and anxiety .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetIC50/Binding AffinityReference
Obesity TreatmentInhibition of ACCIC50 = 4 nM
Appetite RegulationAntagonism against NPYBinding Affinity = 11-16 nM
Antiviral (DENV2)Inhibition of viral replicationNot specified
CNS DisordersReceptor antagonismVaries by derivative

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that some derivatives exhibit high blood clearance rates and low oral bioavailability, which may limit their effectiveness in vivo. For instance, a derivative tested showed an AUC of only 31 nM·h, suggesting rapid metabolism or elimination from the body . Further studies are needed to optimize these compounds for better pharmacokinetic profiles.

Q & A

Q. How can the "induced fit" theory guide the study of this compound’s interactions with biological targets like heparan sulfate proteoglycans?

  • Methodological Answer : Design fluorescence anisotropy assays to measure conformational changes in heparan sulfate upon compound binding. Molecular docking (e.g., AutoDock Vina) predicts binding modes, while mutagenesis studies validate critical residues in the binding pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diazaspiro[5.5]undecane
Reactant of Route 2
1,9-Diazaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.